molecular formula C8H3F6NO B6161051 3,5-bis(trifluoromethyl)pyridine-2-carbaldehyde CAS No. 1803863-44-6

3,5-bis(trifluoromethyl)pyridine-2-carbaldehyde

Cat. No.: B6161051
CAS No.: 1803863-44-6
M. Wt: 243.1
InChI Key:
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Description

3,5-bis(trifluoromethyl)pyridine-2-carbaldehyde is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring at the 3 and 5 positions, with an aldehyde group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(trifluoromethyl)pyridine-2-carbaldehyde typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the reaction of 3,5-dichloropyridine with trifluoromethylating agents under controlled conditions. The aldehyde group can be introduced through formylation reactions using reagents such as dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3,5-bis(trifluoromethyl)pyridine-2-carboxylic acid.

    Reduction: 3,5-bis(trifluoromethyl)pyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-bis(trifluoromethyl)pyridine-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism of action of 3,5-bis(trifluoromethyl)pyridine-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloropyridine-2-carbaldehyde: Similar structure but with chlorine atoms instead of trifluoromethyl groups.

    3,5-bis(trifluoromethyl)benzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

3,5-bis(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the presence of both trifluoromethyl groups and an aldehyde group on a pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,5-bis(trifluoromethyl)pyridine-2-carbaldehyde can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,6-bis(trifluoromethyl)pyridine", "2-bromo-5-chlorobenzaldehyde", "Sodium hydride", "Dimethylformamide", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2,6-bis(trifluoromethyl)pyridine is reacted with sodium hydride in dimethylformamide to form the corresponding pyridine anion.", "Step 2: The pyridine anion is then reacted with 2-bromo-5-chlorobenzaldehyde in the presence of acetic acid to form the corresponding aldehyde intermediate.", "Step 3: The aldehyde intermediate is then subjected to a Vilsmeier-Haack reaction using dimethylformamide and phosphorus oxychloride to form the corresponding pyridinium salt.", "Step 4: The pyridinium salt is then hydrolyzed using hydrochloric acid to form the desired aldehyde product.", "Step 5: The aldehyde product is purified by extraction with ethyl acetate and washing with water." ] }

CAS No.

1803863-44-6

Molecular Formula

C8H3F6NO

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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